4-Methoxycinnamic Acid

Description

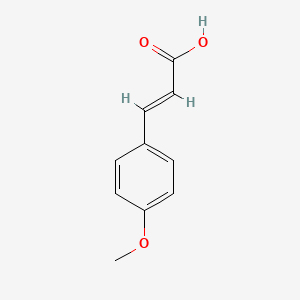

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDXODALSZRGIH-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7340-42-3 (hydrochloride salt) | |

| Record name | 4-Methoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1046059 | |

| Record name | 4-Methoxy-(2E)-cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Methoxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002040 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.712 mg/mL at 25 °C | |

| Record name | 4-Methoxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002040 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

943-89-5, 830-09-1 | |

| Record name | trans-4-Methoxycinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)-, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxycinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methoxy-(2E)-cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-p-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHOXYCINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G4ML8401A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methoxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002040 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

173 - 175 °C | |

| Record name | 4-Methoxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002040 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Botanical Treasury: A Technical Guide to the Natural Sources and Isolation of 4-Methoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxycinnamic acid (4-MCA), a naturally occurring phenylpropanoid, has garnered significant attention within the scientific community for its diverse pharmacological activities. As a derivative of cinnamic acid, this compound is found across the plant kingdom and exhibits a range of biological effects, including anti-inflammatory, neuroprotective, and antifungal properties. This technical guide provides an in-depth overview of the principal natural sources of this compound and details the methodologies for its isolation and purification. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this promising natural product.

Natural Sources of this compound

This compound is biosynthesized by a variety of plant species and can be found in numerous dietary sources. The compound has been identified in plants belonging to the Asteraceae, Scrophulariaceae, and Rutaceae families.[1] Edible sources include coffee (Coffea arabica), peanuts (Arachis hypogaea), and cereals such as buckwheat (Fagopyrum esculentum) and sorghum (Sorghum vulgare).[2] It is also present in brown rice (Oryza sativa L.), pineapple leaves, and the roots of a species of banana, Musa acuminata.[2]

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and even the environmental conditions during growth. The following table summarizes available quantitative data on the presence of this compound and its derivatives in various natural sources.

| Natural Source | Plant Part | Compound | Concentration/Yield | Reference |

| Arachis hypogaea (Peanut, cv. Georgia Green) | Hypocotyl | This compound | 1.6 ± 0.7 µg/g of wet weight | [2] |

| Arachis hypogaea (Peanut, cv. Georgia Green) | Root | This compound | 17.5 ± 3.7 µg/g of wet weight | [2] |

| Kaempferia galanga | Rhizome | Ethyl p-methoxycinnamate | 1.04% yield from petroleum ether extract | [3] |

| Kaempferia galanga | Rhizome | Ethyl p-methoxycinnamate | 5.88% yield from n-hexane extract | [4][5] |

| Kaempferia galanga | Rhizome | This compound | 21% yield from hydrolysis of ethyl p-methoxycinnamate | [4][5] |

| Scrophularia buergeriana (hairy root culture) | Hairy Roots | E-p-methoxycinnamic acid | 0.83 mg/100g dry weight (half-strength MS medium) | [6] |

| Scrophularia buergeriana (hairy root culture) | Hairy Roots | E-p-methoxycinnamic acid | 1.26 mg/100g dry weight (0.5mg/l IBA supplemented medium) | [6] |

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic techniques for purification. The specific protocol can be adapted based on the starting material and the desired purity of the final compound.

General Solvent Extraction Protocol

This protocol outlines a general procedure for the initial extraction of this compound from dried plant material.

1. Sample Preparation:

-

The plant material (e.g., roots, rhizomes, leaves) is air-dried or oven-dried at a low temperature (e.g., 50°C) to remove moisture.

-

The dried material is then ground into a fine powder to increase the surface area for solvent penetration.

2. Extraction:

-

The powdered plant material is subjected to extraction with an appropriate organic solvent. Common solvents used for the extraction of cinnamic acid derivatives include ethanol, methanol, ethyl acetate, and hexane.[7][8][9]

-

Maceration: The powdered material is soaked in the solvent at room temperature for an extended period (e.g., 3 to 14 days) with occasional agitation.[7][10]

-

Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used, where the powdered material is continuously washed with fresh, distilled solvent.[3]

-

Reflux Extraction: The plant powder and solvent are heated in a round-bottom flask under reflux for a specified duration (e.g., 4 hours).[1]

3. Concentration:

-

After the extraction period, the mixture is filtered to separate the solid plant residue from the liquid extract.

-

The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.[8][10]

Detailed Protocol for Isolation from Kaempferia galanga Rhizomes

This protocol details the isolation of ethyl p-methoxycinnamate, a common ester of this compound, from Kaempferia galanga rhizomes, which can then be hydrolyzed to yield the free acid.

1. Extraction:

-

100 g of powdered K. galanga rhizomes are macerated with 150 ml of n-hexane at room temperature for 24 hours (repeated three times).[8]

-

The combined hexane filtrates are concentrated under vacuum until approximately three-quarters of the solvent is evaporated.[8]

2. Crystallization and Purification of Ethyl p-Methoxycinnamate:

-

Method A (Recrystallization): The concentrated brownish filtrate is stored in a refrigerator overnight to induce the formation of yellowish crude crystals. The crystals are separated from the remaining oil, washed with cold hexane, and then recrystallized several times from a hexane-ethanol (9:1) mixture to yield pure trans-ethyl 4-methoxycinnamate.[8]

-

Method B (Column Chromatography): The crude crystals are purified by flash column chromatography on silica gel using a gradient solvent system of hexane and hexane-ethyl acetate.[8]

3. Hydrolysis to this compound:

-

A mixture of the isolated trans-ethyl 4-methoxycinnamate (e.g., 0.05 g), sodium hydroxide (0.015 g), and ethanol (2.4 mL) is stirred or sonicated at 45-50°C for 30 minutes.[8]

-

The ethanol is removed under vacuum, and the resulting white solid is dissolved in water.

-

The solution is acidified with 1 M HCl, leading to the precipitation of a white solid.[8]

-

The precipitate is filtered, washed with distilled water until the pH is neutral, and dried in an oven at 50°C.[8]

-

The crude this compound is then recrystallized from ethyl acetate to yield colorless crystals.[8]

Preparative High-Performance Liquid Chromatography (HPLC) for Final Purification

For obtaining high-purity this compound, preparative HPLC is the method of choice.

1. System and Column:

-

A preparative HPLC system equipped with a gradient pump, a high-volume injector, a UV-Vis detector, and a fraction collector is used.

-

A preparative C18 column (e.g., 20 mm x 250 mm, 5 or 10 µm particle size) is typically employed.[1]

2. Mobile Phase:

-

A common mobile phase consists of a gradient of Solvent A (water with 0.1% formic acid or trifluoroacetic acid) and Solvent B (acetonitrile with 0.1% formic acid or trifluoroacetic acid). The acidic modifier helps to improve peak shape by suppressing the ionization of the carboxylic acid group.[1]

3. Workflow:

-

The crude or semi-purified this compound sample is dissolved in a minimal amount of a suitable solvent (e.g., methanol) and diluted with the mobile phase.

-

The sample is injected onto the equilibrated preparative column.

-

Fractions corresponding to the this compound peak, as identified by the UV detector, are collected.

-

The purity of the collected fractions is verified using analytical HPLC.

-

Pure fractions are pooled, and the organic solvent is removed using a rotary evaporator to yield the purified compound.[1]

Signaling Pathways Modulated by this compound

This compound and its derivatives have been shown to exert their biological effects by modulating several key signaling pathways. Understanding these interactions is crucial for elucidating their mechanisms of action and for the development of novel therapeutics.

Anti-inflammatory and Immunomodulatory Pathways

This compound has demonstrated anti-inflammatory properties by targeting pathways such as the Mincle signaling pathway and inhibiting the activation of NF-κB and MAPK pathways.

Caption: Inhibition of Inflammatory Signaling by this compound.

Neuroprotective Signaling Pathway

In the context of post-traumatic stress disorder (PTSD), this compound has been found to regulate the CRH-CRFR1-PKA-CREB signaling pathway in the amygdala, a brain region critical for fear memory.

Caption: Modulation of the CRH-CRFR1 Pathway by this compound.

Conclusion

This compound stands out as a natural compound with significant therapeutic potential, underscored by its presence in a variety of readily available botanical and dietary sources. The isolation and purification of this molecule can be achieved through well-established extraction and chromatographic techniques, allowing for its detailed study and potential development into pharmaceutical agents. The elucidation of its interactions with key cellular signaling pathways provides a solid foundation for future research into its precise mechanisms of action and its application in the treatment of inflammatory and neurological disorders. This guide serves as a foundational resource to aid researchers in harnessing the potential of this valuable natural product.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl-p-methoxycinnamate isolated from kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions | Clinics [elsevier.es]

- 4. Isolation and Modification of Ethyl-p-Methoxycinnamate from Kaempferia galanga and Its Antioxidant Activity | Nuraini | Chemica Isola [ejournal.upi.edu]

- 5. ejournal.upi.edu [ejournal.upi.edu]

- 6. serbiosoc.org.rs [serbiosoc.org.rs]

- 7. Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.aip.org [pubs.aip.org]

- 9. japsonline.com [japsonline.com]

- 10. tandfonline.com [tandfonline.com]

The Biosynthesis of 4-Methoxycinnamic Acid in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxycinnamic acid (4-MCA) is a phenylpropanoid compound found in various plant species, where it serves as a precursor to a range of secondary metabolites, some with significant pharmacological and industrial applications. As a derivative of the central phenylpropanoid pathway, its biosynthesis is intricately linked to the core metabolic network of plants. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the key enzymatic steps, summarizing available quantitative data, and providing established experimental protocols. Furthermore, this guide visualizes the metabolic route and associated experimental workflows using Graphviz diagrams to facilitate a clear understanding for researchers, scientists, and professionals in drug development.

The Core Biosynthetic Pathway

The formation of this compound is an extension of the general phenylpropanoid pathway, which begins with the amino acid L-phenylalanine. The pathway can be broadly divided into two stages: the formation of the precursor p-coumaric acid, and its subsequent methylation to yield this compound.

Stage 1: The General Phenylpropanoid Pathway to p-Coumaric Acid

The initial steps leading to the synthesis of p-coumaric acid are well-characterized and involve three key enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid, committing carbon flux from primary metabolism to the phenylpropanoid pathway.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H, hydroxylates trans-cinnamic acid at the C4 position of the aromatic ring to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A (CoA) to form p-coumaroyl-CoA. While p-coumaroyl-CoA is a branch point for numerous downstream pathways (e.g., flavonoids, lignin), free p-coumaric acid is the direct precursor for this compound.

Stage 2: Methylation of p-Coumaric Acid

The final step in the biosynthesis of this compound is the methylation of the 4-hydroxyl group of p-coumaric acid. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT).

The Putative 4-Coumarate O-Methyltransferase (4-OMT):

While the existence of an enzyme that performs this specific methylation is evident from the presence of this compound in various plants, a dedicated and well-characterized 4-coumarate O-methyltransferase has not been definitively identified across the plant kingdom. Research on various plant OMTs, such as Caffeic Acid O-Methyltransferases (COMTs) and flavonoid-specific OMTs, has shown that some of these enzymes can exhibit promiscuous activity towards p-coumaric acid, although often with lower efficiency compared to their preferred substrates. It is hypothesized that in plants producing significant amounts of this compound, a specific 4-OMT with high substrate affinity for p-coumaric acid exists. The identification and characterization of this enzyme remain a key area for future research.

Quantitative Data

Quantitative data for the enzymes in the this compound biosynthetic pathway are crucial for understanding the pathway's kinetics and for metabolic engineering efforts. The following tables summarize available kinetic parameters for the well-characterized enzymes from various plant sources. Data for the putative 4-coumarate O-methyltransferase is currently limited.

Table 1: Kinetic Properties of Phenylalanine Ammonia-Lyase (PAL)

| Plant Source | Substrate | Km (µM) |

| Petroselinum crispum (Parsley) | L-Phenylalanine | 270 |

| Solanum tuberosum (Potato) | L-Phenylalanine | 32 - 230 |

| Nicotiana tabacum (Tobacco) | L-Phenylalanine | 38 - 180 |

Table 2: Kinetic Properties of Cinnamate-4-Hydroxylase (C4H)

| Plant Source | Substrate | Km (µM) |

| Petroselinum crispum (Parsley) | trans-Cinnamic Acid | 1.4 |

| Helianthus tuberosus (Jerusalem artichoke) | trans-Cinnamic Acid | 4 |

| Glycine max (Soybean) | trans-Cinnamic Acid | 10 |

Table 3: Kinetic Properties of 4-Coumarate:CoA Ligase (4CL)

| Plant Source | Substrate | Km (µM) |

| Arabidopsis thaliana (At4CL1) | p-Coumaric Acid | 18 |

| Arabidopsis thaliana (At4CL2) | p-Coumaric Acid | 21 |

| Populus tremuloides (Aspen) | p-Coumaric Acid | 60 |

Experimental Protocols

Detailed methodologies are essential for the functional characterization of the enzymes involved in this compound biosynthesis.

Phenylalanine Ammonia-Lyase (PAL) Enzyme Assay

This spectrophotometric assay measures the formation of trans-cinnamic acid from L-phenylalanine.

Methodology:

-

Enzyme Extraction: Plant tissue is homogenized in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.8, containing 15 mM β-mercaptoethanol and polyvinylpyrrolidone). The homogenate is centrifuged, and the supernatant containing the crude enzyme extract is used for the assay.

-

Reaction Mixture: The assay mixture typically contains 100 mM Tris-HCl buffer (pH 8.8), the enzyme extract, and L-phenylalanine as the substrate.

-

Incubation: The reaction is initiated by the addition of L-phenylalanine and incubated at a controlled temperature (e.g., 37°C).

-

Measurement: The formation of trans-cinnamic acid is monitored by measuring the increase in absorbance at 290 nm over time. The activity is calculated using the molar extinction coefficient of trans-cinnamic acid.

Cinnamate-4-Hydroxylase (C4H) Enzyme Assay

This assay typically involves the use of radiolabeled substrate to quantify the formation of p-coumaric acid.

Methodology:

-

Microsome Isolation: C4H is a membrane-bound enzyme. Therefore, a microsomal fraction is prepared from the plant tissue by differential centrifugation.

-

Reaction Mixture: The reaction mixture contains the microsomal preparation, a buffer (e.g., 50 mM potassium phosphate, pH 7.5), NADPH as a cofactor, and radiolabeled [14C]-trans-cinnamic acid.

-

Incubation: The reaction is carried out at a controlled temperature (e.g., 30°C) with shaking.

-

Extraction and Analysis: The reaction is stopped, and the product, [14C]-p-coumaric acid, is extracted with an organic solvent (e.g., ethyl acetate). The extract is then analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with radioactivity detection to quantify the product.

4-Coumarate:CoA Ligase (4CL) Enzyme Assay

The activity of 4CL can be determined spectrophotometrically by monitoring the formation of the thioester bond.

Methodology:

-

Enzyme Extraction: A crude protein extract is prepared similarly to the PAL assay.

-

Reaction Mixture: The assay mixture includes a buffer (e.g., 200 mM Tris-HCl, pH 7.5), ATP, MgCl2, Coenzyme A, the enzyme extract, and p-coumaric acid.

-

Measurement: The formation of p-coumaroyl-CoA is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 333 nm).

O-Methyltransferase (OMT) Assay with p-Coumaric Acid

A general protocol for assaying OMT activity with p-coumaric acid as a substrate is outlined below. This can be adapted for the characterization of a putative 4-coumarate O-methyltransferase.

Methodology:

-

Enzyme Source: The enzyme can be a crude extract from a plant known to produce this compound or a recombinantly expressed protein.

-

Reaction Mixture: The reaction mixture contains a buffer (e.g., 100 mM Tris-HCl, pH 7.5), p-coumaric acid, and a methyl donor, typically radiolabeled S-adenosyl-L-methionine ([14C]-SAM).

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C).

-

Extraction and Analysis: The reaction is terminated, and the product, [14C]-4-methoxycinnamic acid, is extracted. The amount of product is quantified using TLC or HPLC with radioactivity detection.

Regulation of the Pathway

The biosynthesis of this compound is subject to complex regulatory networks that control the flux through the phenylpropanoid pathway. The expression of the biosynthetic genes is transcriptionally regulated by various families of transcription factors, including MYB, bHLH, and WRKY.[1][2][3][4] These transcription factors respond to developmental cues and environmental stimuli, thereby modulating the production of phenylpropanoids.

The branch point leading to this compound is likely controlled by the substrate specificity and expression level of the putative 4-coumarate O-methyltransferase. The competition for the common precursor, p-coumaric acid, between this OMT and 4CL (which directs the flux towards flavonoids and lignin) is a critical regulatory node. Understanding the transcriptional control of the specific 4-OMT gene will be key to elucidating how plants regulate the production of this compound.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants proceeds via the well-established general phenylpropanoid pathway to p-coumaric acid, followed by a methylation step. While the enzymes of the upstream pathway are well-characterized, the specific O-methyltransferase responsible for the final step remains to be definitively identified and characterized in many plant species. Future research should focus on the discovery and functional analysis of this putative 4-coumarate O-methyltransferase, including the determination of its kinetic properties and substrate specificity. Elucidating the transcriptional regulation of this specific branch of the phenylpropanoid pathway will also be crucial for a complete understanding of its role in plant metabolism and for enabling targeted metabolic engineering strategies to enhance the production of this compound and its valuable derivatives.

References

- 1. Transcriptional regulation of secondary metabolite biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of Specialized Metabolism by WRKY Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Phenylpropanoid Pathway Is Controlled at Different Branches by a Set of R2R3-MYB C2 Repressors in Grapevine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Mechanism of Action of 4-Methoxycinnamic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxycinnamic acid (4-MCA), also known as p-methoxycinnamic acid, is a naturally occurring phenylpropanoid found in various plants, including cinnamon, coffee, and rice bran[1][2]. As a derivative of cinnamic acid, it has garnered significant attention in the scientific community for its diverse pharmacological activities. These properties include potent tyrosinase inhibition, anti-inflammatory effects, anticancer activity, and neuroprotective capabilities[1][3][4]. This technical guide provides an in-depth exploration of the core molecular mechanisms through which 4-MCA exerts its biological effects, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Primary Mechanism: Inhibition of Tyrosinase Activity

The most well-characterized mechanism of 4-MCA is its role as an inhibitor of tyrosinase, the key enzyme in melanin biosynthesis[5]. Tyrosinase catalyzes the initial rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity)[6][7]. By inhibiting this enzyme, 4-MCA effectively reduces melanin production, making it a compound of great interest for applications in dermatology and cosmetics for treating hyperpigmentation[6][8].

Studies have shown that 4-MCA strongly inhibits the diphenolase activity of mushroom tyrosinase in a reversible manner[5]. Kinetic analysis reveals that 4-MCA functions as a noncompetitive inhibitor with respect to the oxidation of L-DOPA[5]. Further investigation indicates that it also inhibits the catalytic activity of tyrosinase for the monohydric phenol L-tyrosine, suggesting it occupies the position of monohydric phenols in the enzyme's catalytic center[5].

Quantitative Data: Tyrosinase Inhibition

The inhibitory potency of 4-MCA against mushroom tyrosinase has been quantified through various enzymatic assays. The data are summarized below.

| Parameter | Substrate | Value | Inhibition Type | Reference |

| IC₅₀ | L-DOPA | 0.42 mM | - | [5] |

| Kᵢ | L-DOPA | 0.458 mM | Noncompetitive | [5] |

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

This protocol describes a common in vitro method to determine the inhibitory effect of 4-MCA on the diphenolase activity of mushroom tyrosinase using L-DOPA as a substrate.

-

Reagent Preparation:

-

Phosphate Buffer (50 mM, pH 6.8): Prepare a sodium phosphate buffer solution and adjust the pH to 6.8[9].

-

Mushroom Tyrosinase Solution (1000 U/mL): Dissolve mushroom tyrosinase powder in cold phosphate buffer to achieve a concentration of 1000 units/mL. Prepare this solution fresh before use[10].

-

L-DOPA Solution (10 mM): Dissolve L-3,4-dihydroxyphenylalanine (L-DOPA) in phosphate buffer.

-

4-MCA Stock Solution: Prepare a stock solution of 4-MCA in a suitable solvent (e.g., DMSO or methanol) and create serial dilutions to test a range of concentrations.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 120 µL of phosphate buffer.

-

Add 20 µL of the mushroom tyrosinase solution.

-

Add 20 µL of the 4-MCA solution at various concentrations (or solvent for the control).

-

Pre-incubate the mixture at 25°C for 10 minutes[10].

-

Initiate the reaction by adding 40 µL of the L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm (for dopachrome formation) using a microplate reader[6][11].

-

Record absorbance readings every minute for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each 4-MCA concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the 4-MCA concentration and fitting the data to a dose-response curve.

-

To determine the inhibition type (e.g., noncompetitive), perform kinetic studies by varying the substrate (L-DOPA) concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk plots[12][13].

-

Secondary Mechanism: Anti-Inflammatory Activity

4-MCA has demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the immune response[3]. Research shows that 4-MCA can downregulate the production of several pro-inflammatory mediators, including interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS) in both in vivo mouse models and in vitro RAW264.7 macrophage cell lines[3].

The anti-inflammatory mechanism is associated with the Mincle (Macrophage-inducible C-type lectin) signaling pathway[3]. Mincle is a pattern recognition receptor that, upon activation by ligands such as fungal components, triggers a signaling cascade leading to the production of inflammatory cytokines. By interfering with this pathway, 4-MCA mitigates the host's inflammatory immune response.

Qualitative Data: Downregulation of Inflammatory Mediators

| Inflammatory Mediator | Effect | Cell/Animal Model | Reference |

| IL-1β | Downregulated | RAW264.7 cells, C57BL/6 mice | [3] |

| TNF-α | Downregulated | RAW264.7 cells, C57BL/6 mice | [3] |

| IL-6 | Downregulated | RAW264.7 cells, C57BL/6 mice | [3] |

| iNOS | Downregulated | RAW264.7 cells, C57BL/6 mice | [3] |

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This protocol outlines the use of the Griess assay to quantify the production of nitric oxide (an indirect measure of iNOS activity) in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of 4-MCA for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group with no LPS stimulation.

-

-

Griess Reagent Assay:

-

Griess Reagent: Prepare by mixing equal volumes of solution A (1% sulfanilamide in 5% phosphoric acid) and solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of the Griess reagent to the supernatant in a new 96-well plate.

-

Incubate the plate at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in each sample by interpolating from the standard curve.

-

Determine the inhibitory effect of 4-MCA on NO production by comparing the results from treated cells to the LPS-only stimulated cells.

-

Tertiary Mechanism: Anticancer Activity

Derivatives of cinnamic acid are recognized for their potential as anticancer agents, exhibiting antiproliferative and proapoptotic effects[14][15]. 4-MCA has been shown to induce apoptosis in human colon adenocarcinoma cells[1]. This proapoptotic activity is mediated through the intrinsic mitochondrial pathway, characterized by an increase in the activity of caspase-9 and the executioner caspase-3, which leads to the release of cytochrome C into the cytosol[1].

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The therapeutic role and mechanism of this compound in fungal keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound ameliorates post-traumatic stress disorder-like behavior in mice by antagonizing the CRF type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tyrosinase inhibition activity | Nawah Scientific [nawah-scientific.com]

- 7. activeconceptsllc.com [activeconceptsllc.com]

- 8. Inhibitory effects of cinnamic acid on melanin biosynthesis in skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of Anti-Tyrosinase Assay using L-DOPA [myskinrecipes.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticancer Agents Derived from Natural Cinnamic Acids: Ingenta Connect [ingentaconnect.com]

4-Methoxycinnamic Acid: A Comprehensive Pharmacological and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxycinnamic acid (4-MCA), a naturally occurring phenolic compound found in various plants, has garnered significant scientific interest for its diverse pharmacological activities. As a derivative of cinnamic acid, it presents a promising scaffold for therapeutic agent development. This technical guide provides an in-depth overview of the pharmacological profile and toxicology of 4-MCA, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular pathways.

Pharmacological Profile

4-MCA exhibits a range of biological effects, including antifungal, anti-inflammatory, and neuroprotective properties. The following sections detail the quantitative data and experimental protocols associated with these activities.

Antifungal Activity

4-MCA has demonstrated notable antifungal effects, particularly against Aspergillus fumigatus, a common cause of fungal keratitis.

Table 1: Antifungal Activity of this compound

| Parameter | Organism | Concentration/Dose | Effect | Reference |

| In vitro antifungal activity | Aspergillus fumigatus | Not specified | Inhibition of fungal cell wall synthesis and disruption of cell membrane permeability | [1] |

The antifungal activity of 4-MCA against Aspergillus fumigatus was evaluated as described by Wang et al. (2023).[1] The protocol involves the following steps:

-

Fungal Culture: Aspergillus fumigatus is cultured on Sabouraud dextrose agar.

-

Drug Preparation: 4-MCA is dissolved in an appropriate solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution, which is then serially diluted to obtain a range of concentrations.

-

Susceptibility Testing: A standardized inoculum of A. fumigatus is exposed to the various concentrations of 4-MCA in a liquid broth medium.

-

Endpoint Determination: The minimum inhibitory concentration (MIC), the lowest concentration of the compound that visibly inhibits fungal growth, is determined after a specified incubation period. Further assays can be conducted to assess the effect on cell wall and membrane integrity, such as staining with specific dyes (e.g., calcofluor white for chitin in the cell wall and propidium iodide for membrane permeability) and subsequent microscopic or fluorometric analysis.

Anti-inflammatory Activity

4-MCA has been shown to exert anti-inflammatory effects by modulating key signaling pathways.

Table 2: Anti-inflammatory Activity of this compound

| Model | Key Markers | Dose | Effect | Reference |

| Fungal Keratitis in C57BL/6 mice | IL-1β, TNF-α, IL-6, iNOS | Not specified | Downregulation of inflammatory factors | [1] |

| RAW264.7 macrophages | IL-1β, TNF-α, IL-6, iNOS | Not specified | Downregulation of inflammatory factors | [1] |

The anti-inflammatory effects of 4-MCA in a mouse model of fungal keratitis were investigated as outlined by Wang et al. (2023).[1]

-

Animal Model: C57BL/6 mice are anesthetized, and their corneas are scarified and inoculated with a suspension of Aspergillus fumigatus conidia.

-

Drug Administration: A solution of 4-MCA is topically administered to the infected corneas at specified time intervals.

-

Assessment of Inflammation: At designated time points post-infection, the corneas are harvested. The expression levels of inflammatory cytokines (IL-1β, TNF-α, IL-6) and inducible nitric oxide synthase (iNOS) are quantified using methods such as quantitative real-time PCR (qRT-PCR) for mRNA levels and enzyme-linked immunosorbent assay (ELISA) for protein levels.

The anti-inflammatory mechanism of 4-MCA in the context of fungal keratitis is associated with the Macrophage-inducible C-type lectin (Mincle) signaling pathway.[1] Mincle is a pattern recognition receptor that recognizes fungal components and triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines. 4-MCA appears to modulate this pathway, resulting in the downregulation of these inflammatory mediators.

Figure 1: Mincle Signaling Pathway in Fungal Keratitis.

Neuroprotective and Anxiolytic Activity

4-MCA has shown potential in ameliorating post-traumatic stress disorder (PTSD)-like behaviors in animal models.

Table 3: Neuroprotective and Anxiolytic Activity of this compound

| Model | Behavior/Marker | Dose (p.o.) | Effect | Reference |

| Single Prolonged Stress (SPS)-induced PTSD mouse model | Anxiety-like behaviors, depression-like behaviors, cognitive function, fear extinction deficits | 3 and 10 mg/kg | Significant mitigation of behaviors and rectification of deficits | [2] |

| SPS-induced PTSD mouse model | Corticotropin-releasing hormone (CRH), p-PKA, p-CREB in the amygdala | 3 and 10 mg/kg | Normalization of elevated levels | [2] |

The anxiolytic effects of 4-MCA were evaluated in a mouse model of PTSD as described by Jeon et al. (2024).[2]

-

SPS Procedure: Mice are subjected to a series of stressors: 2 hours of restraint, 20 minutes of forced swimming, exposure to ether until loss of consciousness, and a 7-day period of social isolation.

-

Drug Administration: 4-MCA is administered orally (p.o.) at doses of 3 and 10 mg/kg.

-

Behavioral Testing: A battery of behavioral tests is conducted to assess PTSD-like symptoms, including the elevated plus-maze for anxiety, the forced swim test for depression-like behavior, and the contextual fear conditioning test for fear memory and extinction.

-

Molecular Analysis: Following behavioral testing, the amygdala is dissected, and the levels of corticotropin-releasing hormone (CRH) and the phosphorylation status of protein kinase A (PKA) and cAMP response element-binding protein (CREB) are determined by Western blotting.

The therapeutic effects of 4-MCA in the PTSD model are attributed to its regulation of the CRH-CRFR1-PKA-CREB signaling pathway in the amygdala.[2] This pathway is a key mediator of the stress response. 4-MCA appears to act as an antagonist of the CRF type 1 receptor (CRFR1), thereby normalizing the downstream signaling cascade that is often dysregulated in stress-related disorders.

Figure 2: CRH-CRFR1-PKA-CREB Signaling Pathway in PTSD.

Pharmacokinetics and Metabolism

Limited information is currently available on the full ADME (Absorption, Distribution, Metabolism, and Excretion) profile of 4-MCA.

-

Absorption: Studies using Caco-2 cell monolayers, an in vitro model for intestinal absorption, suggest that 4-MCA has a relative permeation value of 73.2 ± 7.6%.[3]

-

Metabolism: In humans and rabbits, 4-MCA is reported to be oxidized to p-methoxybenzoic acid, which is then conjugated with glycine and glucuronic acid before excretion in the urine.[3]

-

Excretion: The primary route of excretion for the metabolites of 4-MCA appears to be urinary.[3]

Toxicology

The toxicological profile of this compound is not yet fully characterized. Available data from safety data sheets (SDS) and acute toxicity studies are summarized below.

Table 4: Toxicological Data for this compound

| Test | Species | Route | Result | Reference |

| Acute Toxicity (LD50) | Mouse | Intraperitoneal | >1300 mg/kg | |

| Skin Irritation | - | - | Causes skin irritation | [4] |

| Eye Irritation | - | - | Causes serious eye irritation | [4] |

| Respiratory Irritation | - | - | May cause respiratory irritation | [4] |

The following diagram illustrates the general workflow for standard in vitro genotoxicity assays that would be necessary to fully characterize the toxicological profile of 4-MCA.

Figure 3: General Workflow for In Vitro Genotoxicity Assays.

Conclusion

This compound demonstrates a compelling pharmacological profile with promising antifungal, anti-inflammatory, and neuroprotective activities. The elucidation of its involvement in the Mincle and CRH-CRFR1-PKA-CREB signaling pathways provides a solid foundation for understanding its mechanisms of action. However, significant data gaps remain, particularly in the areas of pharmacokinetics and comprehensive toxicology. Further in-depth studies are warranted to fully characterize the ADME properties and to conduct a thorough safety assessment, including genotoxicity and reproductive toxicity studies, before 4-MCA can be advanced as a viable therapeutic candidate.

References

- 1. The therapeutic role and mechanism of this compound in fungal keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound ameliorates post-traumatic stress disorder-like behavior in mice by antagonizing the CRF type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

The Discovery and Scientific Journey of p-Methoxycinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Methoxycinnamic acid (p-MCA), a naturally occurring phenylpropanoid, has garnered significant scientific interest due to its diverse biological activities and potential therapeutic applications. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of p-MCA, with a focus on its mechanisms of action. The information is tailored for researchers, scientists, and professionals in the field of drug development, presenting key data in a structured and accessible format.

Discovery and History

The journey of p-methoxycinnamic acid is intrinsically linked to the broader history of cinnamic acid and its derivatives. While a precise date for the first isolation or synthesis of p-MCA is not definitively documented in readily available historical records, its discovery can be contextualized within the advancements of organic chemistry in the 19th century.

The parent compound, cinnamic acid, was first isolated from cinnamon oil.[1][2] A pivotal moment in the synthesis of cinnamic acids was the development of the Perkin reaction in 1868 by English chemist William Henry Perkin.[3][4][5] This reaction provided a general method for the synthesis of α,β-unsaturated aromatic acids by the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[3][5]

The principles of the Perkin reaction were readily applicable to substituted benzaldehydes. Therefore, it is highly probable that the first synthesis of p-methoxycinnamic acid was achieved in the late 19th or early 20th century by applying the Perkin reaction to p-anisaldehyde (p-methoxybenzaldehyde). The work of chemists like Rudolf Fittig further elucidated the mechanism of the Perkin reaction, solidifying its utility in synthesizing a wide array of cinnamic acid derivatives.[6]

Early investigations into plant constituents also likely led to the isolation of p-MCA from natural sources, although specific early accounts are scarce. The systematic study of phenylpropanoids, a class of plant secondary metabolites derived from phenylalanine and tyrosine, has since established p-MCA as a common constituent in a variety of plant species.[2]

Natural Occurrence

p-Methoxycinnamic acid is widely distributed in the plant kingdom. It is a testament to its role in plant biochemistry, likely as a precursor or intermediate in the biosynthesis of more complex phenylpropanoids. Key natural sources of p-MCA are summarized in Table 1.

| Table 1: Natural Sources of p-Methoxycinnamic Acid | |

| Plant Source | Family |

| Coffee (Coffea arabica) | Rubiaceae |

| Peanuts (Arachis hypogaea) | Fabaceae |

| Buckwheat (Fagopyrum esculentum) | Polygonaceae |

| Bicolor sorghum (Sorghum vulgare) | Poaceae |

| Brown rice (Oryza sativa L.) | Poaceae |

| Rice bran | Poaceae |

| Pineapple leaves (Ananas comosus) | Bromeliaceae |

| Banana roots (Musa acuminata) | Musaceae |

| Yuzu seeds (Citrus junos) | Rutaceae |

| Chamomile (Matricaria chamomilla) | Asteraceae |

| Anigozanthos preissii | Haemodoraceae |

| Dianthus superbus L. | Caryophyllaceae |

| Prostanthera rotundifolia | Lamiaceae |

| Hibiscus cannabinus | Malvaceae |

| Chinese agarwood (Aquilaria sinensis) | Thymelaeaceae |

| Wachendorfia thyrsiflora | Haemodoraceae |

| Maples (Acer spp.) | Sapindaceae |

| Turmeric (Curcuma longa) | Zingiberaceae |

| Aromatic ginger (Kaempferia galanga L.) | Zingiberaceae |

Synthesis of p-Methoxycinnamic Acid

The chemical synthesis of p-methoxycinnamic acid is well-established, with the Perkin reaction and Knoevenagel condensation being the most prominent methods.

Perkin Reaction

The Perkin reaction offers a direct route to p-MCA by reacting p-anisaldehyde with acetic anhydride in the presence of a weak base, such as anhydrous sodium acetate.[7]

-

Reactants:

-

p-Anisaldehyde (p-methoxybenzaldehyde)

-

Acetic anhydride

-

Anhydrous sodium acetate (catalyst)

-

-

Procedure: a. A mixture of p-anisaldehyde (0.05 mol), acetic anhydride (0.073 mol), and anhydrous sodium acetate (0.03 mol) is placed in a round-bottom flask.[7] b. The mixture is heated under reflux, often with sonication to enhance the reaction rate, at a temperature of approximately 50°C for 60 minutes.[7] c. After the reaction, the mixture is cooled and stored overnight in a refrigerator to promote crystallization.[7] d. The solidified mass is then treated with water and the pH is adjusted to 8 with a saturated sodium bicarbonate solution to form the sodium salt of p-methoxycinnamic acid.[7] e. The unreacted p-anisaldehyde is removed by extraction with diethyl ether.[7] f. The aqueous layer is then acidified with concentrated hydrochloric acid to a pH of 2, leading to the precipitation of p-methoxycinnamic acid.[7] g. The resulting white precipitate is collected by filtration, washed with cold water, and dried.[7]

Knoevenagel Condensation

The Knoevenagel condensation provides an alternative and often higher-yielding route to p-MCA. This method involves the reaction of p-anisaldehyde with malonic acid in the presence of a basic catalyst, typically pyridine and piperidine.

-

Reactants:

-

p-Anisaldehyde (p-methoxybenzaldehyde)

-

Malonic acid

-

Pyridine (solvent and catalyst)

-

Piperidine (catalyst)

-

-

Procedure: a. To a solution of p-anisaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (6 mL), a catalytic amount of piperidine (0.6 mL) is added. b. The reaction mixture is heated at reflux for approximately 4 hours. c. After cooling to room temperature, the mixture is poured into a cold solution of 10 M hydrochloric acid (80 mL). d. The resulting white precipitate of p-methoxycinnamic acid is collected by filtration and washed thoroughly with water.

Physicochemical Properties

A summary of the key physicochemical properties of p-methoxycinnamic acid is provided in Table 2.

| Table 2: Physicochemical Properties of p-Methoxycinnamic Acid | |

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 172-175 °C[7] |

| Solubility | Slightly soluble in water; soluble in ethanol, methanol, and chloroform[7] |

| pKa | ~4.4 |

| UV λmax | ~310 nm |

Biological Activities and Mechanisms of Action

p-Methoxycinnamic acid exhibits a wide spectrum of biological activities, making it a subject of intense research in drug discovery. The key therapeutic areas and the underlying signaling pathways are detailed below.

Anticancer Activity

p-MCA has demonstrated significant anticancer and chemopreventive effects, particularly in the context of colon cancer.

Studies have shown that p-MCA induces apoptosis in human colon adenocarcinoma cells. This process is mediated through the intrinsic apoptotic pathway, as illustrated in the following diagram.

Caption: p-MCA induced apoptosis in colon cancer cells.

Furthermore, p-MCA has been shown to modulate inflammatory pathways implicated in cancer progression, such as the NF-κB signaling pathway. It can inhibit the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of pro-inflammatory and pro-survival genes.

-

Cell Culture: Human colon cancer cell lines (e.g., HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of p-MCA for 24-48 hours.

-

MTT Assay: a. After the incubation period, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. b. The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. c. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO). d. The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC₅₀) is determined.

Antidiabetic Activity

p-MCA has shown promising antidiabetic effects by stimulating insulin secretion from pancreatic β-cells.

The mechanism of p-MCA-induced insulin secretion involves the modulation of intracellular calcium and cyclic AMP levels.

Caption: p-MCA stimulates insulin secretion.

This dual action of increasing intracellular calcium and cAMP levels leads to a potentiation of glucose-stimulated insulin secretion.

Neuroprotective Activity

p-MCA has demonstrated neuroprotective effects against glutamate-induced neurotoxicity, suggesting its potential in mitigating neuronal damage in neurodegenerative conditions.

The neuroprotective mechanism of p-MCA is believed to involve the partial antagonism of glutamatergic receptors, leading to a reduction in excitotoxic downstream events.

Caption: p-MCA's neuroprotective mechanism.

Experimental Workflows

The following diagram illustrates a general workflow for the isolation, synthesis, and biological evaluation of p-methoxycinnamic acid.

Caption: General experimental workflow for p-MCA research.

Conclusion

p-Methoxycinnamic acid, a compound with a rich history rooted in the development of organic synthesis, continues to be a molecule of significant interest for its wide array of biological activities. Its presence in various dietary sources and its demonstrated efficacy in preclinical models for cancer, diabetes, and neurodegenerative diseases underscore its potential as a lead compound for the development of novel therapeutics. This technical guide provides a foundational understanding of p-MCA, from its historical context to its modern-day applications, to aid researchers and drug development professionals in their ongoing exploration of this promising natural product. Further research is warranted to fully elucidate its mechanisms of action and to translate its therapeutic potential into clinical applications.

References

- 1. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 2. trans-Cinnamic acid - American Chemical Society [acs.org]

- 3. Perkin reaction - Wikipedia [en.wikipedia.org]

- 4. organicreactions.org [organicreactions.org]

- 5. Write a short note on the Perkin reaction. - askIITians [askiitians.com]

- 6. 1911 Encyclopædia Britannica/Cinnamic Acid - Wikisource, the free online library [en.wikisource.org]

- 7. jurnal.uns.ac.id [jurnal.uns.ac.id]

A Technical Guide to 4-Methoxycinnamic Acid Derivatives: Synthesis, Biological Activity, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxycinnamic acid (4-MCA), a naturally occurring phenylpropanoid found in various plants, and its synthetic derivatives have garnered significant attention in the field of medicinal chemistry.[1][2] The inherent bioactivity of the 4-methoxycinnamoyl scaffold, coupled with its amenability to chemical modification, has made it a promising starting point for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis of 4-MCA derivatives, their diverse biological activities with a focus on anticancer and anti-inflammatory properties, and the underlying molecular mechanisms of action. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic workflows and signaling pathways are presented to facilitate further research and drug development efforts in this area.

I. Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives can be achieved through several established organic reactions. The choice of synthetic route often depends on the desired derivative (e.g., acid, ester, or amide) and the availability of starting materials.

Synthesis of this compound

The most common methods for synthesizing the core this compound structure are the Knoevenagel condensation and the Perkin reaction.

a) Knoevenagel Condensation

The Knoevenagel condensation offers a high-yield and relatively mild approach for the synthesis of this compound.[3][4] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.

Experimental Protocol: Knoevenagel Condensation for this compound [3]

-

Materials:

-

4-Methoxybenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

-

Procedure:

-

In a round-bottomed flask, dissolve 4-methoxybenzaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (6 mL).

-

Add a catalytic amount of piperidine (0.6 mL).

-

Heat the reaction mixture at reflux for 4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Pour the reaction mixture into a solution of 10 M HCl (80 mL) at 0 °C.

-

A white precipitate of this compound will form.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water (2 x 100 mL).

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

-

Characterization:

-

The structure of the synthesized this compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR spectrum would show characteristic signals for the aromatic protons, the vinyl protons of the acrylic acid moiety, and the methoxy group protons.[3]

-

b) Perkin Reaction

The Perkin reaction is another classical method for synthesizing cinnamic acids. This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[5][6]

Experimental Protocol: Perkin Reaction for this compound [6]

-

Materials:

-

4-Methoxybenzaldehyde

-

Acetic anhydride

-

Sodium acetate

-

Ultrasonic bath (optional)

-

-

Procedure:

-

Combine 4-methoxybenzaldehyde, acetic anhydride, and sodium acetate in a reaction vessel.

-

Heat the mixture under reflux or in a sonicator at 50°C for 60 minutes.[6]

-

After the reaction is complete, pour the mixture into water.

-

The product, this compound, will precipitate.

-

Collect the precipitate by filtration and wash thoroughly with water.

-

Recrystallize from a suitable solvent like ethanol to purify the product.

-

Synthesis of this compound Derivatives

The carboxylic acid group of 4-MCA serves as a versatile handle for the synthesis of a wide array of derivatives, primarily esters and amides.

a) Esterification

Ester derivatives of this compound can be synthesized through various esterification methods, including Fischer-Speier esterification and Steglich esterification.

Experimental Protocol: Steglich Esterification for this compound Esters [5]

-

Materials:

-

This compound

-

Desired alcohol or phenol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

Dissolve this compound (1 equiv.) in dichloromethane.

-

Add the desired alcohol or phenol (1.1 equiv.), DCC (1.1 equiv.), and a catalytic amount of DMAP (0.1 equiv.).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

b) Amidation

Amide derivatives are typically synthesized by activating the carboxylic acid of 4-MCA, followed by reaction with an appropriate amine. Common coupling agents include DCC, EDC, and BOP reagent.

Experimental Protocol: Amide Synthesis using a Coupling Agent [7]

-

Materials:

-

This compound

-

Desired amine

-

Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP reagent)

-

Triethylamine (TEA)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve this compound (1 equiv.) in DMF.

-

Add the desired amine (1.1 equiv.) and triethylamine (1.2 equiv.).

-

Add BOP reagent (1.1 equiv.) portion-wise to the mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

II. Biological Activities of this compound Derivatives

Derivatives of this compound exhibit a broad spectrum of biological activities, with anticancer and anti-inflammatory properties being the most extensively studied.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of this compound esters and amides against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of this compound Derivatives (IC₅₀ in µM)

| Derivative | Cell Line | IC₅₀ (µM) | Reference |

| 3-Methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate | HCT-116 (Colon) | 16.2 | [5] |

| 3-Methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate | PC3 (Prostate) | > 25 | [5] |

| 3-Methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate | SNB-19 (Astrocytoma) | > 25 | [5] |

| (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate | A549 (Lung) | Not specified, but identified as lead compound | [8] |

| Coumarin-cinnamic acid hybrid (Compound 4) | HL60 (Leukemia) | 8.09 | [4] |

| Coumarin-cinnamic acid hybrid (Compound 4) | MCF-7 (Breast) | 3.26 | [4] |

| Coumarin-cinnamic acid hybrid (Compound 4) | A549 (Lung) | 9.34 | [4] |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound derivatives are often attributed to their ability to modulate key inflammatory signaling pathways, such as the NF-κB pathway.

Table 2: Anti-inflammatory Activity of this compound Derivatives

| Derivative | Assay | Activity | Reference |

| Ethyl p-methoxycinnamate (EPMC) | Anti-denaturation of heat bovine serum albumin | Significant inhibition | [1] |

| Thiomorpholine derivative of 3,4-dimethoxycinnamic acid | Carrageenan-induced rat paw edema | 72% reduction at 150 µmol/kg | [9][10] |

| Cinnamyl alcohol derivative of 3,4-dimethoxycinnamic acid | Carrageenan-induced rat paw edema | 17% reduction at 150 µmol/kg | [9][10] |

| p-Methoxycinnamic acid | DMH-induced rat colon carcinogenesis | Decreased expression of iNOS and COX-2 | [11] |

III. Signaling Pathways and Mechanistic Insights

The biological effects of this compound derivatives are mediated through their interaction with key cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanism of action and for the rational design of more potent and selective drug candidates.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation. Several this compound derivatives have been shown to inhibit this pathway, thereby exerting their anti-inflammatory and pro-apoptotic effects. The inhibition can occur at various levels, including preventing the phosphorylation and degradation of IκBα and inhibiting the nuclear translocation of the p65 subunit.[11][12]

Figure 1: General overview of the NF-κB signaling pathway and potential points of inhibition by 4-MCA derivatives.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell proliferation, survival, and growth. Dysregulation of this pathway is a hallmark of many cancers. Some this compound derivatives have been shown to modulate this pathway, leading to the inhibition of cancer cell growth. The inhibitory effects can involve the downregulation of key components of the pathway, such as PI3K and Akt, and the inhibition of their phosphorylation.[12][13]

Figure 2: The PI3K/Akt signaling pathway and potential inhibitory actions of 4-MCA derivatives.

IV. Experimental and Synthetic Workflow

The development of novel this compound derivatives as therapeutic agents typically follows a structured workflow, from initial synthesis to biological evaluation.

Figure 3: A generalized workflow for the discovery and development of 4-MCA derivatives.

V. Conclusion

This compound and its derivatives represent a versatile and promising class of compounds with significant potential for the development of new anticancer and anti-inflammatory drugs. The synthetic accessibility of these molecules, coupled with their diverse biological activities and well-defined mechanisms of action, makes them attractive candidates for further investigation. This technical guide provides a comprehensive resource for researchers in the field, offering detailed experimental protocols, comparative biological data, and a clear visualization of the key signaling pathways involved. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as in-depth preclinical and clinical evaluation of the most promising lead compounds. The continued exploration of the structure-activity relationships and molecular targets of this compound derivatives will undoubtedly pave the way for the development of next-generation therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. bepls.com [bepls.com]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. researchgate.net [researchgate.net]

- 7. atlasofscience.org [atlasofscience.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 4-Methoxycinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxycinnamic acid (4-MCA), a naturally occurring phenolic acid, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the potential therapeutic applications of 4-MCA, focusing on its anti-inflammatory, antifungal, neuroprotective, and anticancer properties. The document summarizes key quantitative data, details experimental methodologies for seminal studies, and visualizes the intricate signaling pathways modulated by this promising compound.

Introduction

This compound, also known as p-methoxycinnamic acid (p-MCA), is a derivative of cinnamic acid found in various plant sources. Its multifaceted biological effects position it as a compelling candidate for further investigation in drug discovery and development. This guide aims to consolidate the current scientific knowledge on 4-MCA to facilitate future research endeavors.

Therapeutic Applications and Mechanisms of Action

Anti-inflammatory and Antifungal Activity

4-MCA has demonstrated potent anti-inflammatory and antifungal properties, particularly in the context of fungal keratitis. It exerts its effects by inhibiting fungal cell wall synthesis, disrupting fungal cell membrane permeability, and modulating the host's immune response[1]. The anti-inflammatory mechanism is linked to the downregulation of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6, and inducible nitric oxide synthase (iNOS)[1]. This activity is mediated, at least in part, through the Mincle signaling pathway[1].

Neuroprotective Effects

4-MCA exhibits significant neuroprotective potential. In a mouse model of post-traumatic stress disorder (PTSD), 4-MCA was shown to alleviate anxiety-like behaviors, depression-like symptoms, and cognitive deficits[2][3]. The underlying mechanism involves the antagonism of the corticotropin-releasing hormone type 1 receptor (CRFR1) and subsequent normalization of the CRH-CRFR1-PKA-CREB signaling pathway in the amygdala[2][3]. Furthermore, in models of schizophrenia-like behaviors, 4-MCA has been found to regulate the phosphorylation of key proteins in the PI3K/Akt/GSK-3β signaling pathway in the prefrontal cortex[4][5].

Anticancer Properties